SPhos Palladacycle
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Overview
Description
SPhos Palladacycle is a useful research compound. Its molecular formula is C34H45ClNO2PPd and its molecular weight is 672.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of SPhos Palladacycle is the catalysis of cross-coupling reactions . It is used as a versatile 4th generation palladium precatalyst developed by the Buchwald group . The compound is particularly effective in the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
This compound interacts with its targets through a process known as cyclopalladation . This process involves the formation of a palladacycle intermediate, which is crucial for the catalytic activity of the compound . The palladacycle intermediate exhibits ligand-induced chirality, providing a significant opportunity to investigate the stereochemical process and the ligand effect in asymmetric C-H functionalization .
Biochemical Pathways
This compound affects the biochemical pathway of C(sp3)-H functionalization . It plays a key role in the enantioselective β-C(sp3)-H arylation of carboxylic acids . The C(sp3)-H palladation step is irreversible, representing the enantioselectivity-determining step to form diastereomeric palladacycles .
Result of Action
The molecular effect of this compound’s action is the formation of new C-C or C-N bonds through cross-coupling reactions
Biochemical Analysis
Biochemical Properties
SPhos Palladacycle plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura Cross-Coupling reaction . It interacts with various enzymes and proteins to facilitate these reactions . The nature of these interactions is complex and involves the formation of bonds between the this compound and the biomolecules .
Cellular Effects
It is known that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its role as a palladium precatalyst . It exerts its effects at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
It is known that it is used as a palladium precatalyst in biochemical reactions .
Metabolic Pathways
This compound is involved in the Suzuki-Miyaura Cross-Coupling reaction . It interacts with various enzymes or cofactors in this metabolic pathway .
Transport and Distribution
It is known that it is used as a palladium precatalyst in biochemical reactions .
Subcellular Localization
It is known that it is used as a palladium precatalyst in biochemical reactions .
Properties
CAS No. |
1028206-58-7 |
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Molecular Formula |
C34H45ClNO2PPd |
Molecular Weight |
672.6 g/mol |
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-phenylethanamine |
InChI |
InChI=1S/C26H35O2P.C8H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;9-7-6-8-4-2-1-3-5-8;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
InChI Key |
RUWSWVWKRCXWAA-UHFFFAOYSA-M |
SMILES |
CC(C)(C)OC.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic applications of the water-soluble palladacycles discussed in the paper?
A1: The research focuses on the synthesis and characterization of novel water-soluble palladacycles containing hydroxymethyl groups. These palladacycles demonstrate catalytic activity in two key reactions:
- Amination reactions: The palladacycles successfully catalyzed the coupling of aryl bromides with morpholine, showcasing their potential for forming carbon-nitrogen bonds. []
- Suzuki-Miyaura coupling reactions: The compounds also catalyzed the coupling of aryl bromides with phenylboronic acid in water, highlighting their ability to facilitate carbon-carbon bond formation. []
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